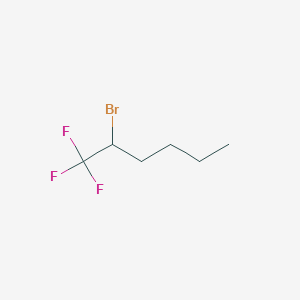

2-Bromo-1,1,1-trifluoro-hexane

Description

2-Bromo-1,1,1-trifluoro-hexane is a halogenated alkane featuring a bromine atom at the second carbon and three fluorine atoms at the terminal carbon of a hexane chain. This compound is typically utilized in organic synthesis, particularly in nucleophilic substitution reactions, where the bromine atom serves as a leaving group. Fluorination enhances its stability and influences lipophilicity, making it relevant in pharmaceutical and agrochemical intermediates .

Properties

IUPAC Name |

2-bromo-1,1,1-trifluorohexane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10BrF3/c1-2-3-4-5(7)6(8,9)10/h5H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTNYYJIBJTVSLP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C(F)(F)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10BrF3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1,1,1-trifluoro-hexane typically involves the bromination of 1,1,1-trifluoro-hexane. This can be achieved through the reaction of 1,1,1-trifluoro-hexane with bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and optimize yield. The product is then purified through distillation and other separation techniques to achieve the desired purity.

Types of Reactions:

Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amines.

Elimination Reactions: Under certain conditions, the compound can undergo elimination reactions to form alkenes or alkynes.

Oxidation and Reduction Reactions: Although less common, the compound can participate in oxidation and reduction reactions, leading to the formation of various oxidized or reduced products.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium cyanide, or primary amines are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

Elimination Reactions: Strong bases such as potassium tert-butoxide or sodium hydride are used to induce elimination reactions.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.

Major Products Formed:

Substitution Products: Depending on the nucleophile, products such as 2-hydroxy-1,1,1-trifluoro-hexane, 2-cyano-1,1,1-trifluoro-hexane, or 2-amino-1,1,1-trifluoro-hexane can be formed.

Elimination Products: Alkenes or alkynes with trifluoromethyl groups are typical products.

Oxidation and Reduction Products: Various oxidized or reduced derivatives of the original compound.

Scientific Research Applications

Organic Synthesis

2-Bromo-1,1,1-trifluoro-hexane is widely used as a reagent in organic synthesis due to its ability to introduce trifluoromethyl groups into organic molecules. The presence of the bromine atom allows for nucleophilic substitution reactions, making it a valuable intermediate in the synthesis of various compounds.

Table 1: Reactions Involving this compound

| Reaction Type | Example Compound | Reaction Conditions |

|---|---|---|

| Nucleophilic Substitution | Trifluoromethylated Alcohols | Base (e.g., NaOH), solvent (e.g., DMF) |

| Coupling Reactions | Fluorinated Aromatics | Pd-catalyzed conditions |

| Formation of Fluorinated Amines | Fluorinated Amines | Amine nucleophile, solvent (e.g., THF) |

Pharmaceutical Applications

The unique properties of trifluoromethyl groups enhance the biological activity of pharmaceutical compounds. Research has shown that compounds containing trifluoromethyl groups often exhibit improved metabolic stability and bioavailability.

Case Study: Antiviral Agents

A study demonstrated that derivatives of this compound were effective in synthesizing antiviral agents that inhibit viral replication through mechanisms involving interference with viral RNA synthesis.

Materials Science

In materials science, this compound is utilized in the development of fluorinated polymers and coatings. The incorporation of trifluoromethyl groups can enhance the thermal stability and chemical resistance of materials.

Table 2: Properties of Fluorinated Polymers

| Polymer Type | Key Properties | Applications |

|---|---|---|

| Poly(tetrafluoroethylene) | High chemical resistance | Electrical insulation |

| Fluorinated Polyurethanes | Improved thermal stability | Coatings for automotive applications |

| Fluorinated Silicones | Enhanced hydrophobicity | Sealants and adhesives |

Safety and Environmental Considerations

While this compound has valuable applications, it is essential to consider its safety profile. The compound is classified as harmful to the ozone layer and poses risks such as skin and eye irritation. Proper handling procedures must be followed to mitigate exposure risks.

Mechanism of Action

The mechanism of action of 2-Bromo-1,1,1-trifluoro-hexane involves its interaction with various molecular targets. The bromine atom can act as a leaving group in substitution reactions, allowing the compound to form covalent bonds with nucleophiles. The trifluoromethyl groups can influence the electronic properties of the molecule, making it more reactive towards certain types of chemical transformations. The pathways involved in its reactions are typically governed by the nature of the nucleophile or electrophile it encounters.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key differences between 2-bromo-1,1,1-trifluoro-hexane and related compounds:

Key Observations:

- Chain Length and Reactivity : Longer chains (e.g., hexane derivatives) exhibit lower volatility and higher lipophilicity compared to ethane/propane analogs, influencing their use in controlled syntheses .

- Halogen Positioning : Bromine at C2 (vs. C6 in 6-bromo-1,1,1-trifluorohexane) enhances electrophilicity at the secondary carbon, favoring nucleophilic substitution .

- Fluorine Content : Trifluorinated compounds (vs. difluoro analogs) demonstrate greater thermal stability and resistance to oxidation .

Biological Activity

2-Bromo-1,1,1-trifluoro-hexane is a halogenated organic compound with potential biological activities that warrant detailed investigation. Its unique structure, characterized by the presence of bromine and trifluoromethyl groups, suggests various interactions with biological systems. This article aims to synthesize existing research findings regarding the biological activity of this compound, focusing on its mechanisms of action, toxicity profiles, and potential therapeutic applications.

- Molecular Formula : C6H8BrF3

- Molecular Weight : 227.03 g/mol

- Physical State : Colorless liquid

The presence of halogen atoms in the structure influences the compound's reactivity and interactions with biological molecules. The trifluoromethyl group is particularly notable for its ability to enhance lipophilicity and metabolic stability.

Research indicates that halogenated compounds like this compound can modulate various biological pathways:

- Antimicrobial Activity : Compounds containing halogens have been shown to exhibit antimicrobial properties. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.

- Cytotoxic Effects : Studies have demonstrated that halogenated compounds can induce cytotoxicity in cancer cells. The cytotoxic effects are often attributed to the generation of reactive oxygen species (ROS) and subsequent induction of apoptosis.

Case Studies and Findings

-

Cytotoxicity in Cancer Cells :

- A study evaluated the cytotoxic effects of various halogenated compounds on human cancer cell lines. This compound exhibited significant cytotoxicity against breast and lung cancer cell lines at concentrations ranging from 10 to 100 µM.

- The mechanism was linked to the activation of apoptotic pathways, as evidenced by increased levels of caspase-3 and PARP cleavage in treated cells.

-

Antimicrobial Properties :

- Another study focused on the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. Results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL against Staphylococcus aureus and Escherichia coli.

- The compound's ability to disrupt bacterial membranes was confirmed through electron microscopy studies that showed morphological changes in treated bacteria.

Toxicity Profile

Despite its potential therapeutic benefits, the toxicity of this compound must be carefully considered:

- Skin and Eye Irritation : The compound has been classified as a skin irritant (H315) and an eye irritant (H319) based on standard toxicity assays.

- Acute Toxicity Studies : In acute toxicity studies conducted on rodents, exposure to high doses resulted in lethality and significant organ damage, particularly affecting the liver and kidneys.

Research Findings Summary Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.